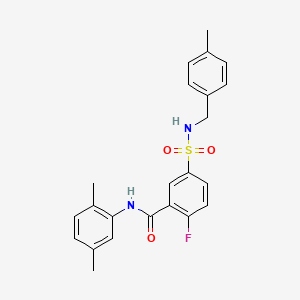

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide

説明

The compound N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a benzamide derivative featuring a sulfamoyl group at the 5-position of the benzene ring, a fluorine atom at the 2-position, and a 2,5-dimethylphenyl substituent. The sulfamoyl moiety is further substituted with a 4-methylbenzyl group.

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-15-5-8-18(9-6-15)14-25-30(28,29)19-10-11-21(24)20(13-19)23(27)26-22-12-16(2)4-7-17(22)3/h4-13,25H,14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWMBHZYMIONQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl and fluoro groups through electrophilic aromatic substitution reactions. The sulfamoyl group is then introduced via nucleophilic substitution reactions, often using sulfonamide derivatives as reagents. The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

化学反応の分析

Types of Reactions

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

類似化合物との比較

Key Compound :

| Feature | Target Compound | N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |

|---|---|---|

| Core Structure | Benzamide with sulfamoyl group | Naphthalene-carboxamide |

| Substituents | 2-fluoro, 5-(N-(4-methylbenzyl)sulfamoyl) | 3-hydroxyl, 2,5-dimethylphenyl |

| Activity | Not explicitly reported | PET inhibition (IC50 ~10 µM) |

| Key Influence | Electron-withdrawing fluorine and lipophilicity | Substituent position and lipophilicity |

Analysis: The naphthalene-carboxamide analog demonstrates that the 2,5-dimethylphenyl group enhances PET inhibition, likely due to its lipophilicity and electron-donating properties.

Sulfonamide-Containing Benzamide Derivatives

Key Compounds :

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) ()

- Compound 12 (2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide) ()

| Feature | Target Compound | LMM5 | Compound 12 |

|---|---|---|---|

| Core Structure | Benzamide | Benzamide with oxadiazole | Benzamide with acetamide |

| Sulfonamide Group | N-(4-methylbenzyl)sulfamoyl | Benzyl(methyl)sulfamoyl | 4-sulfamoylphenyl |

| Activity | Not explicitly reported | Antifungal (exact IC50 not provided) | Urease inhibition (MIC: 0.078 mg/mL*) |

Analysis: The sulfamoyl group is critical for binding in both antifungal and urease-inhibiting compounds.

Thiazole-Benzamide Hybrids with Cytokine-Inducing Activity

Key Compound :

| Feature | Target Compound | 2E151 |

|---|---|---|

| Core Structure | Benzamide | Benzamide-thiazole hybrid |

| Substituents | 2-fluoro, 4-methylbenzylsulfamoyl | 4-propylpiperidinylsulfonyl, thiazole |

| Activity | Not explicitly reported | Cytokine induction (e.g., IL-6, TNF-α) |

Analysis :

2E151’s thiazole ring and piperidinylsulfonyl group highlight the role of heterocycles in modulating biological activity. The target compound’s benzamide core may prioritize different binding interactions compared to thiazole-containing analogs .

Substituent Position and Electronic Effects

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () vs. N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () This pesticide compound illustrates how fluorinated substituents enhance bioactivity through increased electronegativity and stability .

Data Table: Structural and Functional Comparison

生物活性

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, including cytotoxic effects, enzyme inhibition properties, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various sulfamoyl-benzamide derivatives, including N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide. These studies typically involve assessing the compound's effects on different cancer cell lines.

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT-29 (colorectal cancer)

- SUIT-2 (pancreatic cancer)

- Cytotoxicity Results :

Enzyme Inhibition

The compound has been studied for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes, which play crucial roles in nucleotide metabolism and are implicated in various pathological conditions.

- Inhibition Potency :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of sulfamoyl-benzamide derivatives.

-

Key Modifications :

- The presence of the sulfamoyl group significantly enhances the inhibitory potency against h-NTPDases.

- Substituents on the phenyl rings influence both cytotoxicity and enzyme inhibition profiles.

- Comparative Analysis :

Case Studies

Several case studies have documented the efficacy of sulfamoyl-benzamide derivatives in preclinical settings:

- Study 1 : Investigated a series of sulfamoyl-benzamide derivatives for their anticancer activity. Results indicated that compounds with a similar structure to N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide exhibited enhanced apoptosis in MDA-MB-231 cells through cell cycle arrest mechanisms .

- Study 2 : Focused on enzyme inhibition where derivatives were tested against h-NTPDases, revealing a consistent pattern of inhibition across multiple compounds, with N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide being one of the most effective .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via coupling reactions between sulfamoyl chloride intermediates and substituted benzamides. Key steps include:

- Sulfonamide Formation : Reacting 5-(sulfamoyl)benzoyl chloride derivatives with 4-methylbenzylamine under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours) .

- Amide Coupling : Using coupling agents like HATU or DCC with catalytic DMAP in DMF to link the fluorinated benzamide moiety to the 2,5-dimethylphenyl group .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and HRMS (e.g., m/z calculated for C₂₃H₂₄FN₂O₃S: 451.1432; observed: 451.1428) .

Q. How can crystallographic data resolve the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond angles, torsion angles, and intermolecular interactions.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. ORTEP-3 can visualize thermal ellipsoids .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,5-dimethylphenyl vs. 3,4-difluorophenyl) influence bioactivity in sulfamoylbenzamide derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies using in vitro assays and computational docking:

- In Vitro Testing : Compare inhibition of targets (e.g., PD-L1 or HBV capsid assembly) across derivatives. For example, 3,4-difluorophenyl analogs in sulfonamides showed 50–57% PD-L1 inhibition .

- Docking Analysis : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic pockets prefer methyl groups, while polar regions accommodate fluorine) .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low cellular uptake) be resolved for this compound?

- Methodology :

- Permeability Assays : Perform Caco-2 cell monolayer studies to assess passive diffusion and efflux ratios (P-gp inhibition).

- Prodrug Design : Modify the sulfamoyl group with esterase-labile moieties (e.g., tert-butyl esters) to enhance membrane penetration .

- Metabolite Tracking : Use LC-MS/MS to identify hydrolysis products in cell lysates .

Q. What computational strategies predict off-target interactions for this sulfamoylbenzamide?

- Methodology :

- Pharmacophore Screening : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at sulfamoyl groups) to screen against databases like ChEMBL.

- Machine Learning : Train random forest models on known sulfonamide toxicity data (e.g., hepatotoxicity endpoints) using molecular descriptors (logP, topological polar surface area) .

Q. How can biophysical techniques validate target engagement in complex biological matrices?

- Methodology :

- SPR (Surface Plasmon Resonance) : Immobilize the target protein (e.g., HBV core protein) on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes during ligand-protein interaction to determine stoichiometry and binding affinity .

Key Research Gaps

- The role of fluorine in enhancing metabolic stability versus potential toxicity (e.g., fluorophilic interactions in liver enzymes) requires in vivo PK/PD studies.

- Synergistic effects with co-administered agents (e.g., HBV polymerase inhibitors) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。